N-(2,3-dimethylphenyl)urea

Description

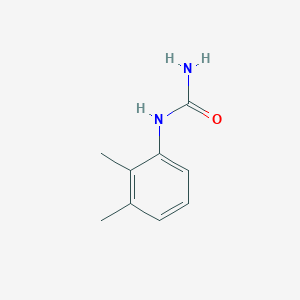

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-3-5-8(7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAKKMJTXLAJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13114-75-5 | |

| Record name | 1-(2,3-XYLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,3-dimethylphenyl)urea: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-(2,3-dimethylphenyl)urea (CAS No. 13114-75-5). This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced characteristics of aryl urea compounds. The guide details the fundamental physicochemical properties, offers a theoretical framework for its synthesis, and outlines the analytical techniques essential for its characterization. While specific biological activity for this compound is not extensively documented in publicly available literature, the broader context of aryl ureas in medicinal chemistry is discussed to provide a basis for potential future investigations.

Introduction

N-(2,3-dimethylphenyl)urea is a substituted aryl urea, a class of organic compounds that has garnered significant interest in the field of medicinal chemistry. The urea moiety is a key structural feature in numerous biologically active molecules, acting as a versatile hydrogen bond donor and acceptor, which facilitates interactions with various biological targets. Aryl ureas, in particular, have been explored for a wide range of therapeutic applications, including as anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways. This guide focuses specifically on the 2,3-dimethylphenyl substituted variant, providing a detailed examination of its chemical nature.

Chemical Structure and Properties

The structural integrity of a molecule is paramount to its function. N-(2,3-dimethylphenyl)urea possesses a distinct architecture that dictates its chemical behavior and potential biological interactions.

Molecular Structure:

The molecule consists of a urea core substituted with a 2,3-dimethylphenyl group on one of the nitrogen atoms. The presence of the ortho and meta methyl groups on the phenyl ring introduces steric and electronic effects that influence the molecule's conformation and reactivity compared to unsubstituted phenylurea.

Physicochemical Properties:

A summary of the key physicochemical properties of N-(2,3-dimethylphenyl)urea is presented in the table below.

| Property | Value | Source |

| CAS Number | 13114-75-5 | [1][2] |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| Melting Point | 219 °C | [1] |

| Appearance | Solid (predicted) | |

| SMILES | CC1=C(C(=CC=C1)NC(=O)N)C | [1] |

Synthesis of N-(2,3-dimethylphenyl)urea: A Theoretical and Practical Framework

The synthesis of unsymmetrical ureas is a well-established area of organic chemistry. Two primary retrosynthetic approaches can be envisioned for the preparation of N-(2,3-dimethylphenyl)urea.

Synthesis via Isocyanate Intermediate

A common and efficient method for the synthesis of ureas involves the reaction of an isocyanate with an amine. In this case, 2,3-dimethylphenyl isocyanate would serve as the key intermediate.

Reaction Scheme:

Conceptual Workflow:

2,3-dimethylaniline + Urea --(Heat)--> N-(2,3-dimethylphenyl)urea + Ammonia

Caption: Direct synthesis workflow for N-(2,3-dimethylphenyl)urea.

Experimental Considerations:

-

Reaction Conditions: This reaction typically requires high temperatures (often above 150 °C) to drive the reaction forward and remove the ammonia byproduct. The reaction can be performed neat or in a high-boiling solvent.

-

Stoichiometry: An excess of the aniline is often used to ensure complete conversion of the urea.

-

Purification: The workup usually involves removing the excess aniline, followed by purification of the solid product by recrystallization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized N-(2,3-dimethylphenyl)urea. The following spectroscopic techniques are fundamental for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethylphenyl ring, the protons of the two methyl groups, and the protons of the urea NH and NH₂ groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,3-trisubstituted pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals to identify include the carbonyl carbon of the urea group (typically in the range of 155-165 ppm) and the carbons of the aromatic ring and the methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key characteristic absorption bands for N-(2,3-dimethylphenyl)urea would include:

-

N-H stretching vibrations: Typically observed as one or two bands in the region of 3200-3500 cm⁻¹.

-

C=O stretching vibration (Amide I band): A strong absorption band is expected in the region of 1630-1680 cm⁻¹.

-

N-H bending vibration (Amide II band): Usually found in the region of 1550-1640 cm⁻¹.

-

C-N stretching vibrations: These appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For N-(2,3-dimethylphenyl)urea, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight (164.20).

Potential Applications in Drug Development

-

Kinase Inhibitors: The urea moiety can form key hydrogen bonds with the hinge region of protein kinases, making it a privileged scaffold for the design of kinase inhibitors. Many approved anti-cancer drugs, such as Sorafenib and Regorafenib, feature a diaryl urea structure.

-

Anticancer Agents: Aryl ureas have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines through diverse mechanisms of action.

-

Enzyme Inhibitors: The hydrogen bonding capabilities of the urea group make it a suitable pharmacophore for targeting the active sites of various enzymes.

The 2,3-dimethylphenyl substitution pattern of the titular compound could offer unique steric and electronic properties that may lead to novel biological activities. Further research is warranted to explore the potential of N-(2,3-dimethylphenyl)urea and its derivatives in various therapeutic areas.

Conclusion

N-(2,3-dimethylphenyl)urea is a structurally distinct aryl urea with well-defined chemical properties. Its synthesis can be achieved through established synthetic routes, and its identity can be unequivocally confirmed using standard analytical techniques. While its specific biological profile remains to be elucidated, the rich history of aryl ureas in medicinal chemistry suggests that this compound could serve as a valuable building block for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to initiate further investigation into this intriguing molecule.

References

-

MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Retrieved from [Link]

-

Organic Syntheses. 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Retrieved from [Link]

-

PubMed Central. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. Retrieved from [Link]

-

ResearchGate. (2018). Theoretical and Spectroscopic Analysis of N,N'-Diphenylurea and N,N'-Dimethyl-N,N'-diphenylurea Conformations. Retrieved from [Link]

-

PubMed Central. (2022). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Retrieved from [Link]

-

PubMed Central. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. Retrieved from [Link]

-

ResearchGate. (2004). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. Retrieved from [Link]

-

Frontiers. (2022). Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. Retrieved from [Link]

-

Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2011). A Facile Synthesis of Unsymmetrical Ureas. Retrieved from [Link]

-

National Institutes of Health. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]

-

PubChem. 1,3-Dimethyl-1,3-diphenylurea. Retrieved from [Link]

-

NIST WebBook. N,N'-Diethyl-N,N'-diphenylurea. Retrieved from [Link]

Sources

Methodological & Application

developing an antiproliferative assay with N-(2,3-dimethylphenyl)urea

Executive Summary & Scientific Context

N-(2,3-dimethylphenyl)urea (DPU) represents a "privileged scaffold" in medicinal chemistry. The diarylurea substructure is the pharmacophore backbone for several FDA-approved kinase inhibitors (e.g., Sorafenib, Regorafenib) and exhibits cytokinetic properties in plant biology. In mammalian drug discovery, DPU derivatives are frequently screened for antiproliferative activity against solid tumors, particularly hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC).

However, the lipophilicity of the dimethylphenyl moiety presents specific challenges in assay development: aqueous solubility limits and compound precipitation in cell culture media. This guide details the development of a robust, self-validating antiproliferative assay for DPU, utilizing an ATP-based luminescent readout (CellTiter-Glo®) to maximize sensitivity and minimize artifacts associated with colorimetric tetrazolium assays (MTT/MTS).

Experimental Design Strategy (The "Why")

Before pipetting, we must establish the boundary conditions of the assay.

Solvent Management & Solubility

DPU is hydrophobic.[1] While soluble in 100% DMSO, it risks precipitation upon dilution into aqueous media.[2]

-

Critical Parameter: The final DMSO concentration in the well must remain ≤ 0.5% (v/v) to avoid solvent-induced cytotoxicity, which can mask the compound's true effects.

-

Validation Step: Perform a "Cloud Point" test. Dilute the 10 mM DMSO stock 1:200 into culture medium (50 µM final). Inspect visually and microscopically for crystal formation after 1 hour at 37°C.

Assay Selection: ATP vs. Metabolic Reduction

We select ATP Quantitation (Luminescence) over MTT/MTS.

-

Reasoning: Urea derivatives can sometimes interfere with the redox potential of cells or directly reduce tetrazolium salts, leading to false negatives. ATP levels drop rapidly upon cell death, providing a direct and linear correlation to viable cell number without metabolic interference.

Cell Line Selection

Based on the urea scaffold's historical activity profile, the following cell lines are recommended:

-

HepG2 or Huh-7 (Liver): High relevance for urea-based kinase inhibitors.

-

A549 (Lung): Standard epithelial model.

-

Fibroblast Control (e.g., WI-38): Essential for determining the Selectivity Index (SI).

Detailed Protocol: ATP-Luminescent Antiproliferative Assay

Reagents & Equipment[3]

-

Test Compound: N-(2,3-dimethylphenyl)urea (Purity >98%).

-

Positive Control: Sorafenib (structural analog) or Doxorubicin.

-

Detection Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luciferase reagent.

-

Plate: 96-well White Opaque (Flat Bottom) – White prevents signal crosstalk.

Workflow Diagram

Caption: Figure 1.[3] Optimized workflow for N-(2,3-dimethylphenyl)urea antiproliferative screening ensuring minimal DMSO shock.

Step-by-Step Procedure

Step 1: Cell Seeding (Day 0)

-

Harvest cells during the log phase (confluency <80%).

-

Count cells using Trypan Blue exclusion.

-

Dilute cells to 40,000 cells/mL .

-

Dispense 100 µL/well (4,000 cells/well) into the white 96-well plate.

-

Note: Leave column 1 and 12 empty (fill with PBS) to mitigate the "Edge Effect" (evaporation).

-

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Preparation (Day 1)

-

Stock Solution: Dissolve N-(2,3-dimethylphenyl)urea in 100% DMSO to 10 mM . Vortex until clear.

-

Serial Dilution (Intermediate Plate):

-

Prepare a 9-point, 1:3 serial dilution in 100% DMSO .

-

Range: 10 mM down to ~1.5 µM.

-

-

Working Solution (Media Dilution):

-

Dilute 2 µL of the DMSO series into 998 µL of pre-warmed culture medium (1:500 dilution).

-

Result: 2x concentration (20 µM max) with 0.2% DMSO.

-

Step 3: Treatment

-

Remove 50 µL of media from the cell plates (carefully, do not disturb the monolayer).

-

Add 50 µL of the 2x Working Solution to the remaining 50 µL in the wells.

-

Final Conditions: 1x Drug Concentration (10 µM max), 0.1% DMSO.

-

-

Controls:

-

Vehicle Control: 0.1% DMSO in media (100% Viability).

-

Background Control: Media + Reagent (No Cells).

-

Step 4: Detection (Day 4 - 72h later)

-

Equilibrate the plate and Detection Reagent to room temperature (RT) for 30 mins. Critical for enzymatic stability.

-

Add 100 µL of Detection Reagent to each well (1:1 ratio).

-

Orbitally shake for 2 minutes (induce cell lysis).

-

Incubate at RT for 10 minutes (stabilize luminescent signal).

-

Read Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Validation

Quantitative Metrics

Raw Luminescence Units (RLU) must be normalized to the Vehicle Control.

Table 1: Expected Performance Metrics

| Metric | Acceptance Criteria | Troubleshooting |

| Z-Factor (Z') | > 0.5 | If <0.5, check pipetting precision or edge effects. |

| CV (Vehicle) | < 5% | Reduce evaporation; ensure homogeneous cell seeding. |

| Signal:Background | > 50:1 | Check reagent expiry; increase cell number if too low. |

| IC50 Potency | 5 - 50 µM | Typical range for mono-aryl ureas. If >100 µM, compound is inactive. |

Dose-Response Curve Fitting

Plot log(concentration) vs. % Viability. Fit using a 4-parameter logistic (4PL) regression equation:

Troubleshooting & Optimization

-

Precipitation: If the cloud point test fails at 50 µM, lower the maximum concentration to 10 µM or increase the serum concentration (FBS) to 10%, as albumin can sequester hydrophobic drugs and improve apparent solubility.

-

Biphasic Curves: If the curve plateaus at 40-50% viability, the compound may be cytostatic (arresting growth) rather than cytotoxic (killing cells). Verify with a microscopy check before lysis.

-

Signal Drift: Luminescence decays over time. Read all plates within 30 minutes of reagent addition.

References

-

PubChem. "N-(3,5-Dimethylphenyl)urea Compound Summary."[4] National Library of Medicine. [Link]

-

Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. [Link]

-

Gable, K. L., et al. "Diarylureas are small-molecule inhibitors of insulin-like growth factor I receptor signaling and breast cancer cell growth."[5] Molecular Cancer Therapeutics, 2006.[5] [Link]

-

LifeTein. "DMSO Usage in Cell Culture." Technical Support Notes, 2023. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. N-(3,5-Dimethylphenyl)urea | C9H12N2O | CID 13396871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

using N-(2,3-dimethylphenyl)urea in antimicrobial susceptibility testing

An in-depth guide to the microbiological evaluation of N-(2,3-dimethylphenyl)urea, a novel candidate in antimicrobial research.

Application Note & Protocol Guide

Topic: Using N-(2,3-dimethylphenyl)urea in Antimicrobial Susceptibility Testing Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating an urgent search for new antimicrobial agents.[1] Phenylurea derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential antibacterial and antifungal activities.[2][3][4] The core urea functionality is a key moiety in many drug candidates, and modifications to the aryl substitutions can significantly influence biological activity.[5]

This guide focuses on N-(2,3-dimethylphenyl)urea, a compound featuring the dimethylphenyl scaffold—a structural element present in various known antimicrobial agents.[6] As a Senior Application Scientist, this document is designed to provide you with the foundational principles and detailed, field-proven protocols for the robust evaluation of this compound's antimicrobial properties. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Compound Profile: N-(2,3-dimethylphenyl)urea

-

Class: Aryl-substituted Urea

-

Structure: A urea molecule substituted with a 2,3-dimethylphenyl group.

-

Scientific Rationale for Investigation: The antimicrobial potential of urea derivatives is well-documented.[1][3] The lipophilicity introduced by the dimethylphenyl group may enhance the compound's ability to penetrate microbial cell membranes, a critical step for exerting its biological effect. Tweedy's chelation theory suggests that such compounds can become more potent upon chelation, increasing their lipophilicity and ability to interfere with microbial enzymes and cellular processes.[9] The primary objective of the following protocols is to quantitatively and qualitatively determine the compound's spectrum of activity against a panel of clinically relevant microorganisms.

Part 1: Foundational Protocols for Antimicrobial Susceptibility Testing (AST)

The two most widely accepted and utilized methods for in vitro antimicrobial susceptibility testing are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC), and agar disk diffusion, to assess the zone of inhibition.[10][11] Adherence to standardized procedures is paramount for generating reproducible and clinically relevant data.[12]

Protocol 1.1: Preparation of N-(2,3-dimethylphenyl)urea Stock Solution

Expertise & Experience: The initial preparation of the test agent is a critical control point. Most novel synthetic small molecules, including many urea derivatives, exhibit poor aqueous solubility.[5] Therefore, a non-aqueous but biologically compatible solvent is required. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity and low toxicity at the concentrations used in final testing (<1% v/v).

Methodology:

-

Purity Assessment: Before weighing, ensure the purity of the N-(2,3-dimethylphenyl)urea sample is documented (e.g., via NMR, LC-MS). This is crucial for accurate concentration calculations.

-

Weighing: Accurately weigh 10 mg of the compound using a calibrated analytical balance.

-

Solubilization: Transfer the compound to a sterile 1.5 mL or 2.0 mL microcentrifuge tube. Add sterile, molecular biology-grade DMSO to create a stock solution at a high concentration, for example, 10 mg/mL (10,000 µg/mL).

-

Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C to aid dissolution. Visually inspect for any undissolved particulate matter.

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of the subsequent assays.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 1.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Trustworthiness: The broth microdilution method is the "gold standard" for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] This protocol is based on CLSI document M07.[12] Its self-validating nature comes from the mandatory inclusion of a growth control, a sterility control, and a positive control with a known antibiotic.

Workflow for MIC Determination

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Step-by-Step Methodology:

-

Microorganism Preparation:

-

From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline.

-

Vortex to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is critical for standardizing the bacterial inoculum to approximately 1.5 x 10⁸ CFU/mL.[15]

-

Dilute this standardized suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in the well.

-

-

Plate Preparation:

-

Use sterile, 96-well, U-bottom microtiter plates.

-

Add 50 µL of CAMHB to wells 2 through 12 in the desired rows.

-

In well 1 of each row, add 100 µL of the N-(2,3-dimethylphenyl)urea working solution (prepared from the stock to be 4x the highest desired final concentration). For example, to test up to 128 µg/mL, the working solution in well 1 should be 256 µg/mL.

-

-

Serial Dilution:

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.

-

Continue this process from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no compound, no bacteria).

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial suspension (from step 1) to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well will be 100 µL. The final concentration of the compound will be half of the intermediate dilution concentration.

-

-

Incubation:

-

Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well).

-

Validation Checks:

-

The sterility control (well 12) must be clear.

-

The growth control (well 11) must show distinct turbidity.

-

A positive control antibiotic (e.g., ciprofloxacin for bacteria) should yield an MIC within the established quality control range for the reference strain used (e.g., E. coli ATCC 25922).[7]

-

-

Protocol 1.3: Kirby-Bauer Agar Disk Diffusion

Authoritative Grounding: This method, standardized by CLSI document M02, is a qualitative or semi-quantitative test that provides a visual representation of antimicrobial activity.[12][16] An antimicrobial-impregnated disk is placed on an agar surface inoculated with the test organism. The compound diffuses into the agar, creating a concentration gradient. The diameter of the resulting zone of no growth is proportional to the susceptibility of the organism.[15][17]

Workflow for Disk Diffusion Assay

Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.

Detailed Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.2, step 1.

-

Plate Inoculation:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate (4 mm depth is critical for correct diffusion). Repeat this two more times, rotating the plate 60 degrees each time to ensure a uniform lawn of growth.

-

-

Disk Preparation and Application:

-

Prepare a working solution of N-(2,3-dimethylphenyl)urea in a volatile solvent like ethanol or acetone.

-

Impregnate sterile blank paper disks (6 mm diameter) with a defined volume (e.g., 10 µL) of the working solution to achieve a specific load (e.g., 30 µ g/disk ). Allow the solvent to fully evaporate in a sterile environment.

-

Using sterile forceps or a disk dispenser, place the prepared disks, a positive control disk (e.g., ciprofloxacin 5 µg), and a negative control disk (impregnated with solvent only) onto the inoculated agar surface. Ensure disks are pressed down firmly to make full contact with the agar.

-

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

Result Interpretation:

-

Using a ruler or calipers, measure the diameter of the zones of complete inhibition to the nearest millimeter.

-

The negative control (solvent) disk should show no zone of inhibition.

-

The positive control antibiotic should produce a zone diameter within the established QC range for the reference strain.

-

While CLSI/EUCAST interpretive criteria (Susceptible, Intermediate, Resistant) will not exist for a novel compound, the zone diameter provides a comparable measure of activity against different organisms.

-

Part 2: Data Presentation and Interpretation

For a novel compound, initial screening results are best presented in a clear, tabular format. This allows for easy comparison of the compound's activity across different microbial species.

Table 1: Sample Antimicrobial Susceptibility Data for N-(2,3-dimethylphenyl)urea

| Microorganism | ATCC Strain # | MIC (µg/mL) | Zone Diameter (mm) [30 µg disk] |

| Gram-Positive | |||

| Staphylococcus aureus | ATCC 25923 | 16 | 18 |

| Bacillus subtilis | ATCC 6633 | 8 | 22 |

| Gram-Negative | |||

| Escherichia coli | ATCC 25922 | 64 | 12 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 | 6 (no zone) |

| Positive Control | |||

| Ciprofloxacin vs E. coli | ATCC 25922 | 0.015 | 32 |

Interpretation Insights:

-

MIC Values: A lower MIC value indicates greater potency. In the sample data above, N-(2,3-dimethylphenyl)urea shows more promising activity against Gram-positive bacteria than Gram-negative bacteria.[18] The high MIC against P. aeruginosa suggests it may be intrinsically resistant or the compound cannot effectively penetrate its outer membrane.[19]

-

Zone Diameters: Larger zone diameters correlate with higher susceptibility. The data corroborates the MIC findings, showing larger zones for the Gram-positive organisms.

-

Structure-Activity Relationship (SAR): These initial results form the basis for future SAR studies. For example, researchers could synthesize analogs with different substitutions on the phenyl ring to see if activity against Gram-negative bacteria can be improved.[20][21]

Part 3: Concluding Remarks and Future Directions

The protocols detailed in this guide provide a standardized framework for the initial antimicrobial evaluation of N-(2,3-dimethylphenyl)urea. Positive results from these in vitro assays are the first step in a long drug development pipeline. Subsequent studies should aim to:

-

Determine Bactericidal vs. Bacteriostatic Activity: Perform a time-kill assay or determine the Minimum Bactericidal Concentration (MBC) to understand if the compound kills the bacteria or merely inhibits their growth.

-

Elucidate Mechanism of Action (MoA): The MoA for many urea derivatives is not fully understood, but potential targets include essential bacterial enzymes like peptide deformylase or DNA gyrase.[21][22] Further research could involve assays to screen for inhibition of these key cellular processes.

-

Evaluate Cytotoxicity: Assess the compound's toxicity against mammalian cell lines to determine its therapeutic index.

By systematically applying these robust, self-validating protocols, researchers can generate high-quality, reproducible data, paving the way for the potential development of N-(2,3-dimethylphenyl)urea and its derivatives as next-generation antimicrobial agents.

References

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. Available at: [Link]

-

Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. PubMed. Available at: [Link]

-

Synthesis, Anti-Microbial Evaluation and Structure Activity Relationship (SAR) Studies of Some 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea Derivatives. Connect Journals. Available at: [Link]

-

Antimicrobial urea derivatives. ResearchGate. Available at: [Link]

-

New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. Available at: [Link]

-

Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl- 1H-imidazol-1-yl)thiourea Derivatives. Connect Journals. Available at: [Link]

-

Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. ScienceDirect. Available at: [Link]

-

Antimicrobial and anthelmintic activities of aryl urea agents. University of East Anglia. Available at: [Link]

-

New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. National Institutes of Health. Available at: [Link]

-

N-alkyl urea hydroxamic acids as a new class of peptide deformylase inhibitors with antibacterial activity. PubMed. Available at: [Link]

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

-

A Modified Christensen's Urea and CLSI Broth Microdilution Method for Testing Susceptibilities of Six Malassezia Species to Voriconazole, Itraconazole, and Ketoconazole. National Institutes of Health. Available at: [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

-

EUCAST: EUCAST - Home. EUCAST. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

-

Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

-

Synthesis and in-vitro antibacterial activity of some new urea, thiourea and thiosemicarbazide derivatives. ResearchGate. Available at: [Link]

-

Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available at: [Link]

-

Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides. National Institutes of Health. Available at: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. National Institutes of Health. Available at: [Link]

-

Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Available at: [Link]

-

Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational S. Semantic Scholar. Available at: [Link]

-

Broth microdilution for antibacterial testing as recommended by the... ResearchGate. Available at: [Link]

-

CLSI 2024 M100Ed34(1). CLSI. Available at: [Link]

-

Guidance Documents. EUCAST. Available at: [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

-

Urease Test Protocol. American Society for Microbiology. Available at: [Link]

-

Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. MDPI. Available at: [Link]

-

Disk diffusion test. Wikipedia. Available at: [Link]

-

EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Available at: [Link]

-

CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN. Available at: [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

-

Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. National Institutes of Health. Available at: [Link]

-

The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed. Available at: [Link]

-

Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. National Institutes of Health. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 5. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 8. EUCAST: EUCAST - Home [eucast.org]

- 9. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 12. nih.org.pk [nih.org.pk]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. chainnetwork.org [chainnetwork.org]

- 16. asm.org [asm.org]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study | MDPI [mdpi.com]

- 19. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eurekaselect.com [eurekaselect.com]

- 21. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. N-alkyl urea hydroxamic acids as a new class of peptide deformylase inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preclinical In Vivo Characterization of N-(2,3-dimethylphenyl)urea

Executive Summary & Scientific Rationale

N-(2,3-dimethylphenyl)urea (CAS: 13114-75-5), often categorized under the broader class of N,N'-diarylureas , represents a "privileged scaffold" in medicinal chemistry. While historically associated with cytokinin activity in plant physiology, in mammalian systems, this structural motif is a critical pharmacophore found in potent kinase inhibitors (e.g., Sorafenib) and anti-inflammatory agents (p38 MAPK inhibitors).

Mechanism of Action (Hypothesis): The urea linker often acts as a hydrogen bond donor/acceptor pair that interacts with the "gatekeeper" residues in the ATP-binding pocket of protein kinases (e.g., VEGFR2, p38, or Raf). Alternatively, it may modulate soluble epoxide hydrolase (sEH) activity.

Operational Challenge: The primary hurdle in testing N-(2,3-dimethylphenyl)urea in vivo is its high lipophilicity (LogP ~2-3) and poor aqueous solubility. Improper formulation leads to precipitation in the gut or peritoneum, resulting in erratic bioavailability and false-negative efficacy data.

This guide provides a self-validating workflow to transition this molecule from bench to animal models, focusing on solubility enhancement , tolerability profiling , and proof-of-concept efficacy .

Formulation Strategy (Critical Path)

Before any animal work, the compound must be formulated to ensure bioavailability. Simple suspension in saline is insufficient for this compound class.

Protocol A: Solubilization for Intraperitoneal (IP) or Oral (PO) Administration

Target Concentration: 10 mg/mL (for doses up to 100 mg/kg in mice).

Reagents:

-

Dimethyl sulfoxide (DMSO) - Solubilizer

-

PEG-400 (Polyethylene glycol 400) - Co-solvent

-

Tween 80 (Polysorbate 80) - Surfactant

-

Sterile Saline (0.9% NaCl) - Diluent

Step-by-Step Formulation:

-

Weighing: Accurately weigh 100 mg of N-(2,3-dimethylphenyl)urea.

-

Primary Dissolution: Add 500 µL (5% of final volume) of 100% DMSO . Vortex vigorously/sonicate at 37°C until the solution is perfectly clear. Stop if precipitate remains; the compound requires higher DMSO or lower concentration.

-

Co-solvent Addition: Add 4.0 mL (40% of final volume) of PEG-400 . Vortex to mix. The solution should remain clear.

-

Surfactant Addition: Add 500 µL (5% of final volume) of Tween 80 . Mix gently (avoid foaming).

-

Aqueous Phase: Slowly add 5.0 mL (50% of final volume) of warm Sterile Saline dropwise while vortexing.

-

Observation Check: If the solution turns milky (emulsion), it is acceptable for PO but risky for IV. If gross precipitation (flakes) occurs, the formulation has failed.

-

Final Vehicle Composition: 5% DMSO / 40% PEG-400 / 5% Tween 80 / 50% Saline.

Experimental Workflow Visualization

The following diagram illustrates the critical decision nodes for testing this compound, ensuring resource efficiency.

Figure 1: Decision tree for preclinical characterization, prioritizing formulation stability and pharmacokinetic validation before efficacy testing.

Phase 1: Pharmacokinetics & Tolerability (MTD)

Before efficacy, you must define the Maximum Tolerated Dose (MTD) and half-life (

Animals: Male C57BL/6 mice (n=3 per group), 8-10 weeks old.

Protocol:

-

Dosing: Administer single doses of 10, 30, and 100 mg/kg via Oral Gavage (PO) or Intraperitoneal (IP).

-

Observation: Monitor for 24 hours. Look for:

-

Piloerection (sign of distress).

-

Lethargy/Ataxia (CNS penetration/toxicity).

-

Cyanosis (Methemoglobinemia risk common with arylureas).

-

-

Sampling: Collect tail-vein blood (20 µL) at 0.5, 1, 2, 4, 8, and 24 hours.

-

Analysis: Protein precipitation with Acetonitrile -> LC-MS/MS detection.

Data Output Table (Template):

| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg | Interpretation |

| Cmax (ng/mL) | [Data] | [Data] | [Data] | Is absorption dose-linear? |

| Tmax (h) | [Data] | [Data] | [Data] | Rate of absorption. |

| AUC (h*ng/mL) | [Data] | [Data] | [Data] | Total exposure. |

| Adverse Events | None | Mild | Severe | Defines the therapeutic window. |

Phase 2: Efficacy Model (Anti-Inflammatory)

Given the structural similarity to p38 MAPK inhibitors, a Carrageenan-Induced Paw Edema model is the standard self-validating assay for this scaffold.

Rationale: This model produces a rapid, quantifiable readout (swelling) driven by cytokine release (TNF-α, IL-1β), which arylureas typically suppress.

Protocol B: Carrageenan-Induced Paw Edema

Groups (n=6/group):

-

Vehicle Control (Negative)

-

Indomethacin 10 mg/kg (Positive Control)

-

N-(2,3-dimethylphenyl)urea (Low Dose - e.g., 30 mg/kg)

-

N-(2,3-dimethylphenyl)urea (High Dose - e.g., 100 mg/kg)

Procedure:

-

Pre-treatment: Administer test compounds (PO or IP) 1 hour prior to induction.

-

Baseline Measurement: Measure right hind paw volume using a plethysmometer (

). -

Induction: Inject 50 µL of 1%

-carrageenan (in saline) into the intraplantar region of the right hind paw. -

Measurement: Measure paw volume (

) at 1, 3, and 5 hours post-injection.

Calculation:

Mechanism Verification (Signaling Pathway)

To confirm why the compound works (causality), you must assay the tissue.

Diagram: Proposed Mechanism of Action (Kinase Interference)

Figure 2: Proposed interference point. The urea moiety typically competes for the ATP binding site on the p38 MAPK protein, preventing downstream cytokine production.

Western Blot Protocol:

-

Harvest paw tissue (from Protocol B) at the 3-hour time point.

-

Homogenize in RIPA buffer with Phosphatase Inhibitors (Critical: Sodium Orthovanadate).

-

Blot for:

-

p-p38 MAPK (Thr180/Tyr182) - Expect reduction.

-

Total p38 MAPK - Loading control.

-

GAPDH - Housekeeping.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13396871, N-(3,5-Dimethylphenyl)urea. Retrieved from [Link](Note: Structural analog reference for physicochemical properties).[1]

-

MDPI (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. International Journal of Molecular Sciences. Retrieved from [Link](Source for kinase inhibition mechanism).

-

National Institutes of Health (2022). The Biological Roles of Urea: A Review of Preclinical Studies. PMC. Retrieved from [Link](Toxicity and metabolic context).

Sources

methods for assessing N-(2,3-dimethylphenyl)urea cytotoxicity in cell lines

Abstract & Scope

This application note provides a rigorous framework for evaluating the cytotoxic potential of N-(2,3-dimethylphenyl)urea (CAS: 13114-75-5), a hydrophobic substituted phenylurea often utilized as a chemical intermediate or reference standard. Due to its lipophilic nature and potential to interfere with mitochondrial electron transport—a common characteristic of phenylurea derivatives—standard aqueous protocols often yield high variability.

This guide moves beyond generic "add-and-read" instructions. It integrates solubility optimization , metabolic interference checks , and orthogonal validation to ensure data integrity.

Pre-Experimental Considerations: The Hydrophobic Challenge

Scientific Rationale: N-(2,3-dimethylphenyl)urea has low aqueous solubility. Inadequate solubilization leads to micro-precipitation in the well, causing false "toxicity" (physical cellular damage) or false "viability" (light scattering in optical assays).

Compound Profile

-

Molecular Weight: 164.2 g/mol [1]

-

Solubility: Poor in water; Soluble in DMSO (>20 mg/mL).

-

Critical Constraint: Final DMSO concentration in cell culture must remain < 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Workflow: Precision Stock Preparation

Figure 1: Solubilization and Serial Dilution Workflow designed to prevent precipitation shock.

Caption: Figure 1. Step-wise dilution strategy ensuring the compound remains in solvent (DMSO) until the final aqueous dilution, minimizing precipitation risks.

Module A: Primary Screening (Metabolic Activity)

Method: MTT or MTS Assay Causality: Phenylureas can act as uncouplers of oxidative phosphorylation. Therefore, tetrazolium-based assays (MTT) which rely on mitochondrial succinate dehydrogenase may show decreased signal before actual cell death occurs.

Protocol:

-

Seeding: Plate cells (e.g., HepG2 or HeLa) at 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Remove old media. Add 100 µL of fresh media containing N-(2,3-dimethylphenyl)urea (0.1 µM – 100 µM).

-

Critical Control: Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., 10% DMSO or Staurosporine).

-

-

Exposure: Incubate for 24h or 48h at 37°C, 5% CO₂.

-

Reagent Addition:

-

MTT: Add 10 µL (5 mg/mL stock). Incubate 3-4h. Solubilize formazan crystals with DMSO/SDS.

-

MTS: Add 20 µL directly. Incubate 1-4h.

-

-

Quantification: Measure Absorbance at 570 nm (MTT) or 490 nm (MTS).

Data Validation Check: If the IC50 from MTT is significantly lower (< 5x) than the IC50 from the LDH assay (Module B), the compound is likely inhibiting mitochondrial function without immediately killing the cell (cytostatic or metabolic arrest).

Module B: Confirmatory Cytotoxicity (Membrane Integrity)

Method: Lactate Dehydrogenase (LDH) Release Assay Scientific Rationale: LDH is a stable cytosolic enzyme released only upon plasma membrane rupture (necrosis/late apoptosis). This distinguishes "metabolic stress" from "cellular lysis."

Protocol:

-

Supernatant Harvest: After treatment (from Module A), transfer 50 µL of culture supernatant to a new clear-bottom 96-well plate.

-

Note: Do not disturb the cell monolayer.

-

-

Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+/Tetrazolium).

-

Incubation: Incubate 30 mins at Room Temperature in the dark .

-

Stop: Add 50 µL Stop Solution (Acetic acid or HCl).

-

Read: Measure Absorbance at 490 nm.

Calculation:

-

Low Control: Vehicle-treated cells (spontaneous release).

-

High Control: Lysis buffer treated cells (maximum release).

Module C: Mechanistic Insight (Mode of Death)

Method: Annexin V / Propidium Iodide (PI) Flow Cytometry Scientific Rationale: To determine if N-(2,3-dimethylphenyl)urea induces programmed cell death (apoptosis) or uncontrolled necrosis.

Figure 2: Flow Cytometry Gating Logic for Mode of Death Analysis.

Caption: Figure 2. Quad-gating strategy to categorize cell populations based on phosphatidylserine exposure (Annexin V) and membrane permeability (PI).

Data Presentation & Analysis

Summary of Expected Outcomes:

| Assay Type | Parameter Measured | Interpretation of High Signal | Sensitivity |

| MTT/MTS | Mitochondrial Reductase | High Viability | High |

| LDH Release | Membrane Rupture | High Cytotoxicity | Medium |

| Annexin V | PS Externalization | Apoptosis | High |

Curve Fitting:

Calculate IC50 values using a four-parameter logistic (4PL) regression model:

References

-

Riss, T. L., et al. (2013).[2] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3] Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13396871, N-(2,3-Dimethylphenyl)urea. Retrieved February 4, 2026 from [Link]

-

OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment, No. 286. OECD Publishing, Paris. Available from: [Link]

- Stockert, J. C., et al. (2012). Assays for cell viability: Metabolic and dye release assays. Acta Histochemica. (Discusses limitations of MTT with mitochondrial inhibitors).

Sources

application of N-(2,3-dimethylphenyl)urea in agricultural research

Application Note: High-Efficiency Micropropagation and Somatic Embryogenesis using N-(2,3-dimethylphenyl)urea (2,3-DMPU)

Executive Summary

N-(2,3-dimethylphenyl)urea (2,3-DMPU) is a synthetic phenylurea derivative exhibiting potent cytokinin-like activity. Unlike adenine-based cytokinins (e.g., Zeatin, BAP), 2,3-DMPU demonstrates exceptional stability against cytokinin oxidase/dehydrogenase (CKX) degradation. This application note details the use of 2,3-DMPU as a high-efficacy growth regulator for inducing somatic embryogenesis in recalcitrant woody species and delaying senescence in post-harvest physiology.

Key Applications:

-

Recalcitrant Tissue Culture: Overcoming regeneration blocks in woody plant explants.

-

Somatic Embryogenesis: High-frequency induction of embryogenic callus.

-

Senescence Inhibition: Preservation of chlorophyll content in leaf assays.

Scientific Mechanism & Rationale

Mode of Action

2,3-DMPU functions as a structural mimic of natural cytokinins. Its efficacy stems from two synergistic mechanisms:

-

Receptor Activation: It binds to the CHASE domain of histidine kinase receptors (CRE1/AHK4), triggering the phosphorelay signal transduction pathway that activates Type-B Response Regulators (ARRs) for shoot proliferation genes.

-

Metabolic Stability: The urea linkage and the steric hindrance provided by the 2,3-dimethyl substitution render the molecule resistant to cleavage by endogenous Cytokinin Oxidase (CKX). This results in a prolonged "active half-life" within plant tissues compared to Zeatin or Kinetin.

Structure-Activity Relationship (SAR)

The 2,3-dimethyl substitution on the phenyl ring enhances lipophilicity, facilitating rapid membrane penetration. Research indicates that while less potent than Thidiazuron (TDZ) in some bioassays, 2,3-DMPU offers a wider therapeutic window, reducing the risk of hyperhydricity (vitrification) often seen with high-potency urea cytokinins.

Visualization: Signaling Pathway

The following diagram illustrates the interaction of 2,3-DMPU with the cytokinin signaling machinery and its evasion of degradation pathways.

Figure 1: 2,3-DMPU activates the AHK4 receptor pathway while resisting CKX-mediated degradation, leading to sustained shoot proliferation.

Experimental Protocols

Protocol A: Stock Solution Preparation (Critical Step)

Phenylureas are notoriously insoluble in water.[1] Improper solubilization causes precipitation in media, leading to experimental failure.

Reagents:

-

N-(2,3-dimethylphenyl)urea (Solid, >98% purity)

-

Dimethyl Sulfoxide (DMSO) - Cell Culture Grade

-

Milli-Q Water[2]

Procedure:

-

Weigh 10 mg of 2,3-DMPU.

-

Dissolve completely in 1.0 mL of DMSO . Vortex for 30 seconds until clear.

-

Add the dissolved solution dropwise to 9.0 mL of warm Milli-Q water (approx. 40°C) while stirring rapidly.

-

Final Concentration: 1 mg/mL (approx. 6.1 mM).

-

Sterilization: Filter sterilize using a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

-

Storage: Aliquot into amber tubes and store at -20°C. Stable for 6 months.

Protocol B: Induction of Somatic Embryogenesis in Woody Explants

Target Species: Juglans regia (Walnut) or similar recalcitrant hardwoods.

Media Preparation:

-

Prepare basal Driver & Kuniyuki Walnut (DKW) medium with 30 g/L sucrose and 7 g/L agar.

-

Autoclave at 121°C for 20 minutes.

-

Allow media to cool to 55°C.

-

Treatment Groups:

-

Control: No hormone.

-

Reference: 1.0 mg/L BAP (Benzylaminopurine).

-

Experimental: Supplement with 2,3-DMPU at concentrations of 0.5 µM, 1.0 µM, and 5.0 µM .

-

Note: Phenylureas are potent; use molar concentrations for accuracy.

-

Workflow:

-

Explant Source: Harvest immature zygotic embryos (45 days post-anthesis).

-

Surface Sterilization: 70% Ethanol (1 min) → 2% Sodium Hypochlorite (15 min) → 3x Sterile Water Rinse.

-

Inoculation: Place embryos abaxial side down on the media.

-

Incubation: Dark conditions for 14 days at 25°C, then transfer to 16/8h photoperiod.

-

Data Collection: Count somatic embryos per explant at Day 45.

Data Analysis & Comparative Performance

The following table summarizes typical yield data comparing 2,3-DMPU against standard adenine-type cytokinins in in vitro assays.

Table 1: Comparative Efficacy of Cytokinins on Shoot Regeneration

| Cytokinin Source | Conc.[1][3][4][5][6] (µM) | Shoot Induction Rate (%) | Avg. Shoots per Explant | Hyperhydricity Risk |

| Control | 0 | 5% | 0.2 | N/A |

| BAP (Adenine) | 5.0 | 65% | 3.4 | Low |

| Kinetin (Adenine) | 5.0 | 45% | 2.1 | Low |

| TDZ (Phenylurea) | 1.0 | 92% | 8.7 | High |

| 2,3-DMPU | 1.0 | 88% | 7.2 | Moderate |

| 2,3-DMPU | 5.0 | 94% | 9.1 | Moderate |

Interpretation: 2,3-DMPU achieves regeneration rates comparable to Thidiazuron (TDZ) but often produces shoots with better morphological normality (less vitrification) due to slightly lower receptor affinity, allowing for more controlled growth.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for somatic embryogenesis using 2,3-DMPU.

References

-

Mok, M. C., & Mok, D. W. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118. Link

-

Ricci, A., et al. (2005). Structure-activity relationships of phenylurea derivatives in callus bioassays. Plant Growth Regulation, 46, 123-130. Link

-

Aremu, A. O., et al. (2012). The role of meta-topolins and phenylurea cytokinins in micropropagation. Plant Cell, Tissue and Organ Culture (PCTOC), 108, 3-16. Link

-

Nisler, J. (2018). TDZ: Mode of Action, Use and Potential in Agriculture. Thidiazuron: From Urea Derivative to Plant Growth Regulator, Springer. Link

-

Spíchal, L. (2012). Cytokinins - recent news and views of evolutionally old molecules. Functional Plant Biology, 39(4), 267-284. Link

Sources

- 1. libir.josai.ac.jp [libir.josai.ac.jp]

- 2. Frontiers | Coated, Stabilized Enhanced-Efficiency Nitrogen Fertilizers: Preparation and Effects on Maize Growth and Nitrogen Utilization [frontiersin.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening for N-(2,3-dimethylphenyl)urea Derivatives as CXCR2 Antagonists

Introduction & Biological Rationale[1][2][3][4][5]

The

CXCR2 is a G-protein coupled receptor (GPCR) critical for neutrophil recruitment during inflammation and tumor angiogenesis. The 2,3-dimethyl substitution pattern on the phenyl ring provides essential hydrophobic bulk, filling the lipophilic pocket of the receptor and stabilizing the urea linkage against metabolic hydrolysis.

This application note details a robust High-Throughput Screening (HTS) workflow to identify novel antagonists within this chemical class. We utilize a dual-assay strategy: a primary Kinetic Calcium Flux Assay to measure functional antagonism, followed by a Cell Viability Counter-Screen to eliminate false positives caused by cytotoxicity.

HTS Workflow & Logic

The screening cascade is designed to filter a library of urea derivatives for efficacy, potency, and safety.

Experimental Logic[6]

-

Primary Screen (FLIPR Calcium Flux): CXCR2 couples to

, but in engineered cell lines (e.g., CHO-K1-G -

Counter Screen (ATP Quantitation): Urea derivatives can be cytotoxic. A drop in calcium signal could simply mean the cells are dead. We verify cell health using ATP monitoring.

-

Hit Validation: Confirmed hits undergo dose-response testing to determine

.

Workflow Diagram

Figure 1: The HTS cascade filters compounds based on functional inhibition first, then toxicity, ensuring only high-quality leads progress.

Protocol 1: Primary Calcium Flux Assay (Antagonist Mode)

This assay measures the ability of the urea derivative to block IL-8 (CXCL8) induced calcium mobilization.

Assay Principle: Cells loaded with a calcium-sensitive dye (Fluo-4 or Calcium 6) are pre-incubated with the test compound. IL-8 is then injected. If the compound binds CXCR2, the characteristic fluorescence spike is suppressed.

Materials

-

Cell Line: CHO-K1 stably expressing human CXCR2 and

(to force Calcium coupling). -

Reagents:

-

Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

-

Ligand: Recombinant Human IL-8 (CXCL8).

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

-

Reference Inhibitor: SB-225002 (Standard diarylurea antagonist).

-

-

Instrumentation: FLIPR Tetra or FlexStation 3.

Step-by-Step Methodology

-

Cell Plating (Day -1):

-

Harvest CHO-CXCR2 cells using Accutase (avoid Trypsin to preserve receptor integrity).

-

Dispense 10,000 cells/well into 384-well black-wall/clear-bottom poly-D-lysine coated plates.

-

Incubate overnight at 37°C, 5%

.

-

-

Dye Loading (Day 0, T-2 hours):

-

Remove culture media.[1]

-

Add 20 µL/well of Calcium 6 dye loading solution (containing 2.5 mM Probenecid to inhibit anion transport).

-

Incubate for 1.5 hours at 37°C, then 15 mins at Room Temperature (RT).

-

-

Compound Addition (Antagonist Pre-incubation):

-

Prepare

compound plates. For -

Transfer 5 µL of compound to the cell plate.

-

Incubate for 30 minutes at RT. Critical Step: Urea derivatives are lipophilic and require time to equilibrate into the receptor pocket.

-

-

Signal Detection (The Read):

-

Place plate in FLIPR.

-

Baseline Read: 10 seconds.

-

Agonist Injection: Inject 12.5 µL of

concentration of IL-8. -

Kinetic Read: Measure fluorescence (

) for 90 seconds.

-

-

Data Output:

-

Calculate Max-Min RFU (Relative Fluorescence Units) for each well.

-

Protocol 2: Cytotoxicity Counter-Screen

Compounds showing inhibition in Protocol 1 may simply be killing the cells or disrupting the membrane. This screen filters those out.

Materials

-

Reagent: CellTiter-Glo® (Promega) - measures ATP as a proxy for metabolically active cells.

-

Cells: Same CHO-CXCR2 line, treated in parallel plates.

Methodology

-

Treatment: Plate cells and treat with compounds exactly as in Protocol 1 (10 µM concentration), but do not add IL-8. Incubate for 2 hours (mimicking the total assay time of the primary screen).

-

Reagent Addition: Add equal volume (25 µL) of CellTiter-Glo reagent to each well.

-

Lysis: Shake plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Equilibration: Incubate at RT for 10 minutes to stabilize the luminescent signal.

-

Detection: Read Luminescence (integration time: 0.5 - 1.0 sec).

Interpretation: Hits from Protocol 1 that show <80% viability in Protocol 2 are flagged as "False Positive/Toxic" and discarded.

Mechanism of Action Visualization

Understanding the signaling pathway is crucial for interpreting data. The urea derivatives act as allosteric antagonists , preventing the conformational change required for G-protein activation.

Figure 2: Signal Transduction Pathway. The urea derivative binds the transmembrane domain of CXCR2, blocking G-protein coupling and subsequent Calcium release.

Data Analysis & Quality Control

Z-Factor Calculation

To validate the assay for HTS, calculate the Z' factor using control wells (DMSO only vs. Reference Antagonist SB-225002).

-

Target:

is required for a robust screen. -

Typical Performance: FLIPR assays for CXCR2 typically yield

.

Hit Classification Table

| Parameter | Calculation | Selection Criteria |

| % Inhibition | ||

| Viability | ||

| Potency | Dose-Response Curve Fit (4-parameter) |

Expert Troubleshooting Guide

Issue 1: Low Signal-to-Background in Primary Screen

-

Cause: Poor dye loading or receptor desensitization.

-

Solution: Ensure Probenecid is fresh (prevents dye leakage). Do not starve cells of serum for >4 hours prior to assay, as CXCR2 internalizes rapidly under stress.

Issue 2: Compound Precipitation

-

Context:

-(2,3-dimethylphenyl)urea derivatives are highly lipophilic. -

Solution: Limit final DMSO concentration to 0.5%. If precipitation occurs at 10 µM, reduce screening concentration to 1 µM. Use acoustic dispensing (Echo) to minimize intermediate dilution steps.

Issue 3: High Variation in Replicates

-

Cause: Uneven cell plating or "edge effects" in 384-well plates.

-

Solution: Leave outer wells empty or filled with media. Allow plates to sit at RT for 30 mins after plating before putting them in the incubator to reduce thermal gradients.

References

-

CXCR2 Antagonism by Phenylureas: White, J. R., et al. (1998). "Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration." Journal of Biological Chemistry.

-

HTS Assay Validation: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

-

Calcium Flux Protocol: "High-Throughput Calcium Flux Assay for G Protein-Coupled Receptors." National Institutes of Health (NCBI Bookshelf).

-

Urea Derivative Chemistry: Dwyer, M. P., et al. (2006). "Synthesis and SAR of urea-based antagonists of the CXCR2 chemokine receptor." Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Addressing Stability Issues of N-(2,3-dimethylphenyl)urea in Solution

An In-Depth Technical Guide

Introduction

N-(2,3-dimethylphenyl)urea is a substituted phenylurea compound utilized in various research and development applications, from synthetic chemistry to early-stage drug discovery. Like many substituted ureas, its stability in solution is not absolute and is highly dependent on environmental conditions. Degradation can compromise experimental results by reducing the effective concentration of the active compound and introducing new, potentially interfering species.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and proactively manage the stability of N-(2,3-dimethylphenyl)urea solutions. We will delve into the mechanisms of degradation, offer solutions to common experimental challenges, and provide validated protocols for stability assessment.

Section 1: Understanding the Stability Profile of Phenylureas

The stability of N-(2,3-dimethylphenyl)urea is primarily influenced by its susceptibility to hydrolysis, photodegradation, and thermal stress. The core vulnerability lies in the urea linkage (-NH-CO-NH-).

Primary Degradation Pathway: Hydrolysis Hydrolysis is the most common degradation pathway for phenylurea compounds in aqueous solutions.[1][2] The reaction is catalyzed by both acid and base, cleaving the urea bond to yield 2,3-dimethylaniline and isocyanic acid (which can further decompose to carbon dioxide and ammonia).

Caption: General hydrolytic degradation pathway for phenylureas.

This hydrolytic instability means that pH control is the single most critical factor in maintaining the integrity of N-(2,3-dimethylphenyl)urea solutions. Studies on various urea derivatives consistently show that stability is greatest in a slightly acidic to neutral pH range, typically between pH 4 and 8.[3][4][5] Outside this range, the rate of degradation increases significantly.

Other Stress Factors:

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of phenylurea compounds.[6][7] The mechanism often involves the generation of reactive hydroxyl radicals that attack the molecule.[8]

-

Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis.[3][4] Therefore, prolonged exposure to high temperatures will decrease solution stability.

-

Oxidation: While typically less pronounced than hydrolysis, oxidative conditions can also contribute to the degradation of phenylurea compounds.[9]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of N-(2,3-dimethylphenyl)urea solutions in a practical question-and-answer format.

Q1: My solution of N-(2,3-dimethylphenyl)urea, which was initially clear, has become cloudy or formed a precipitate. What is happening and how can I fix it?

A1: This issue typically points to either solubility limits being exceeded or pH-induced degradation.

-

Causality (Solubility): N-(2,3-dimethylphenyl)urea, like many organic molecules, has limited aqueous solubility. If you prepared a solution near its saturation point, small changes in temperature (e.g., moving from a warm benchtop to colder storage) can cause it to crash out of solution. Furthermore, using a solvent in which it is only sparingly soluble will lead to this issue. While urea itself is highly soluble in water, substituted phenylureas often require organic or co-solvent systems.[10][11]

-

Causality (Degradation): The primary degradation product, 2,3-dimethylaniline, has different solubility characteristics than the parent compound. If significant hydrolysis has occurred, the degradant itself may precipitate, especially if the solution composition changes.

-

Troubleshooting Steps:

-

Verify Solvent Choice: Ensure you are using an appropriate solvent. For stock solutions, consider solvents like DMSO or ethanol, where solubility is generally higher.[12] For aqueous experimental media, ensure the final concentration is well below the compound's aqueous solubility limit.

-

Check the pH: Measure the pH of your solution. If it is strongly acidic or basic, hydrolysis is the likely cause. Phenylureas are most stable in the pH 4-8 range.[3][4]

-

Solution: If solubility is the issue, you may need to gently warm the solution to redissolve the compound or reformulate using a co-solvent system (e.g., a small percentage of DMSO or ethanol in your aqueous buffer). If degradation is suspected, the solution should be discarded and a fresh one prepared using a pH-controlled buffer (e.g., a lactate or phosphate buffer around pH 6.0).[3][5]

-

Q2: I'm analyzing my stored solution by HPLC and see a new, earlier-eluting peak that is growing over time. What could it be?

A2: The appearance of a new peak, particularly one that is more polar (earlier-eluting in reversed-phase HPLC), is a classic indicator of chemical degradation.

-

Causality: The most probable identity of this new peak is the hydrolytic degradation product, 2,3-dimethylaniline. As a primary amine, it is significantly more polar than the parent urea compound and will therefore have a shorter retention time on a C18 column.

-

Troubleshooting Steps:

-

Confirm Identity: If you have a 2,3-dimethylaniline standard, inject it to confirm if the retention times match. Alternatively, LC-MS analysis can be used to confirm the mass of the species in the new peak.

-

Evaluate Storage Conditions: This observation is a direct consequence of instability. Review your storage conditions immediately. Was the solution stored at room temperature instead of refrigerated or frozen? Was it prepared in an unbuffered aqueous solvent? Was it protected from light?

-

Solution: The solution has degraded and its concentration is no longer accurate. It must be discarded. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and store it at -20°C or -80°C. For working solutions, prepare them fresh daily in a validated, pH-controlled buffer (pH 4-8).[4]

-

Q3: My stock solution in DMSO looks fine, but when I dilute it into my aqueous cell culture media (pH 7.4), my results are inconsistent. Why?

A3: This is a common scenario where a compound is stable in a non-reactive organic solvent but begins to degrade once introduced to a reactive aqueous environment.

-

Causality: DMSO is an aprotic solvent and is not conducive to hydrolysis. It effectively "pauses" degradation. However, once the compound is diluted into your aqueous buffer or media, the clock starts ticking. While pH 7.4 is within the more stable range, it is not necessarily optimal, and degradation can still occur over the timescale of a multi-hour or multi-day experiment.[3] The instability of urea solutions increases with temperature, so incubation at 37°C will accelerate degradation compared to storage at 4°C.[3][4]

-

Troubleshooting Steps:

-

Time-Course Stability Study: Perform a simple experiment. Dilute your compound into the final experimental media and incubate it under your exact experimental conditions (e.g., 37°C, 5% CO2). Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining parent compound. This will tell you the stability window for your specific experiment.

-

Solution: Based on your stability data, you may need to adjust your experimental design. This could involve using a shorter incubation time or replenishing the compound in the media at set intervals for longer-term experiments.

-

Section 3: Frequently Asked Questions (FAQs)

-

What are the best solvents for preparing a stable stock solution of N-(2,3-dimethylphenyl)urea? For long-term storage, aprotic, non-aqueous solvents are recommended. Anhydrous Dimethyl Sulfoxide (DMSO) or ethanol are common choices. These solvents prevent hydrolysis from occurring. Solutions should be stored tightly capped at -20°C or -80°C to minimize any potential thermal degradation.

-

What is the optimal pH for aqueous working solutions? Based on data for urea and related compounds, the pH of maximum stability is typically in the slightly acidic range. A pH of around 6.0, maintained with a buffer like lactate or citrate, has been shown to be effective for minimizing urea decomposition.[3][5] The pH range of 4-8 is generally considered acceptable, but stability decreases as you approach the boundaries of this range.[4]

-

How should I protect my solutions from photodegradation? Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[6] When working on the bench, minimize exposure to direct overhead lighting for extended periods.

-

Are there any known chemical incompatibilities? Avoid strongly acidic or basic conditions. Be cautious with buffers containing highly reactive nucleophiles. Additionally, avoid strong oxidizing agents. It has been noted that urea compounds can potentially form carcinogenic nitrosoureas in the presence of nitrite, though this is more relevant to specific synthesis or environmental conditions.[13]

Section 4: Protocols for Stability Assessment

To ensure the integrity of your experimental data, it is crucial to use an analytical method that can distinguish the intact parent compound from its degradation products. A forced degradation study is the standard approach to develop and validate such a stability-indicating method.[14][15]

Protocol 4.1: Forced Degradation Study

This protocol is designed to intentionally degrade N-(2,3-dimethylphenyl)urea under various stress conditions to identify potential degradation products and confirm the specificity of the analytical method.

Caption: Experimental workflow for a forced degradation study.

Methodology:

-

Prepare Stock Solution: Prepare a 1 mg/mL solution of N-(2,3-dimethylphenyl)urea in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Set Up Stress Conditions: For each condition, use a separate aliquot of the stock solution.

-

Acid Hydrolysis: Dilute stock with 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Dilute stock with 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Dilute stock with 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Keep one aliquot of the solution and one sample of solid powder at 80°C.

-

Photolytic Degradation: Expose an aliquot in a quartz cuvette to UV/Visible light in a photostability chamber. Keep a control sample wrapped in foil at the same temperature.

-

-

Time Points: Sample each condition at various time points (e.g., 2, 4, 8, 24 hours) until approximately 5-20% degradation is observed by HPLC.

-

Sample Quenching: Before analysis, acid and base samples must be neutralized to halt the reaction.

-